CaSR Agonist Potency: 1.8-fold Higher Affinity than Glutathione (GSH)
In a calcium-imaging assay using HEK-293 cells transiently expressing human CaSR (hCaSR), H-gGlu-Val-Gly-OH (the active peptide moiety of the TFA salt) demonstrated superior receptor activation compared to the well-known kokumi substance glutathione (GSH, γ-Glu-Cys-Gly) [1].
| Evidence Dimension | CaSR Activation (EC50) |
|---|---|
| Target Compound Data | 41.9 nM |
| Comparator Or Baseline | Glutathione (GSH, γ-Glu-Cys-Gly): 76.5 nM |
| Quantified Difference | γ-Glu-Val-Gly is ~1.8-fold more potent (lower EC50 value) |
| Conditions | HEK-293 cells transiently expressing hCaSR mRNA; calcium imaging method |
Why This Matters
For researchers developing cell-based assays or investigating CaSR pharmacology, this 1.8-fold difference in potency translates directly to lower required concentrations, reduced off-target effects, and cost savings in high-throughput screening campaigns.
- [1] Ohsu T, Amino Y, Nagasaki H, et al. Involvement of the calcium-sensing receptor in human taste perception. *J Biol Chem*. 2010;285(2):1016-1022. doi:10.1074/jbc.M109.029165. Data from Figure 3A. View Source
